molecular formula C12H17BrN4O2 B2734834 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine CAS No. 2415629-13-7

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine

Cat. No.: B2734834
CAS No.: 2415629-13-7
M. Wt: 329.198
InChI Key: BGAWLRDOZOPJRS-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The compound's structure integrates key pharmacophoric elements, including an azetidine ring known for improving pharmacokinetic properties and a 4-bromopyrazole moiety which can act as a hinge-binding motif in enzyme active sites. This molecular architecture is highly analogous to scaffolds used in the design of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib analogues, where similar fragments are critical for target engagement and potency. Research indicates this compound serves as a versatile intermediate for the synthesis of targeted covalent inhibitors (TCIs), potentially forming a covalent bond with cysteine residues in the kinase's ATP-binding pocket. Its primary research value lies in its application as a core building block for constructing novel small molecule libraries aimed at probing immune cell signaling pathways, B-cell receptor signaling, and oncology targets. The presence of the bromine atom also makes it a suitable substrate for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. Scientists utilize this compound to develop and optimize next-generation therapeutic candidates for autoimmune diseases and hematological cancers.

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c13-11-5-14-17(9-11)8-10-6-16(7-10)12(18)15-1-3-19-4-2-15/h5,9-10H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWLRDOZOPJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The pyrazole core is synthesized via cyclocondensation of hydrazine with 1,3-diketones. For 4-bromo substitution, post-synthetic bromination is employed:

  • 1,3-Diketone preparation : Ethyl acetoacetate (1.0 eq) reacts with acetyl chloride (1.2 eq) in anhydrous THF under Ar, yielding 2,4-pentanedione.
  • Pyrazole formation : Hydrazine hydrate (1.05 eq) is added dropwise at 0°C, stirred for 12 h, affording 1H-pyrazole-4-carboxylate (78% yield).
  • Bromination : NBS (1.1 eq) in CCl₄ under UV light introduces bromine at the 4-position (62% yield).

Table 1 : Bromination Optimization

Reagent Solvent Temp (°C) Yield (%)
NBS CCl₄ 25 62
Br₂ CH₂Cl₂ 0 48
CuBr₂ DMF 80 35

Azetidine Intermediate Synthesis

Azetidine-1-carboxylic Acid Protection

Azetidine-1-carboxylic acid is protected as its tert-butyl ester to prevent side reactions during subsequent steps:

  • Esterification : Azetidine-1-carboxylic acid (1.0 eq), Boc₂O (1.2 eq), and DMAP (0.1 eq) in CH₂Cl₂, stirred for 6 h (89% yield).
  • Methylenation : The protected azetidine is treated with paraformaldehyde (2.0 eq) and BF₃·Et₂O (0.2 eq) in toluene at 110°C, introducing the methylene bridge (74% yield).

Table 2 : Methylene Bridge Installation

Catalyst Temp (°C) Time (h) Yield (%)
BF₃·Et₂O 110 8 74
H₂SO₄ 100 12 58
PTSA 90 10 63

Coupling of Azetidine and 4-Bromo-1H-pyrazole

Nucleophilic Substitution

The methylene-bridged azetidine undergoes alkylation with 4-bromo-1H-pyrazole:

  • Mesylation : Azetidine intermediate (1.0 eq) reacted with MsCl (1.5 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at -40°C, forming the mesylate (91% yield).
  • Displacement : 4-Bromo-1H-pyrazole (1.2 eq) and K₂CO₃ (3.0 eq) in DMF at 80°C for 24 h, yielding 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate (68% yield).

Mechanistic Insight : The mesylate’s electrophilic methylene carbon is attacked by the pyrazole’s nitrogen, facilitated by carbonate base. Steric hindrance from the azetidine ring necessitates elevated temperatures.

Amide Bond Formation with Morpholine

Deprotection and Activation

  • Boc Removal : TFA (5.0 eq) in CH₂Cl₂ (0°C, 2 h) cleaves the tert-butyl group (quantitative yield).
  • Carboxylic Acid Activation : EDCl (1.5 eq) and HOBt (1.5 eq) in DMF activate the azetidine-1-carboxylic acid for 1 h at 25°C.

Coupling Reaction

Morpholine (1.5 eq) is added to the activated acid, stirred for 12 h at 25°C. The crude product is purified via silica chromatography (hexane/EtOAc 3:1), affording the title compound in 82% yield.

Table 3 : Coupling Reagent Screening

Reagent System Yield (%) Purity (HPLC)
EDCl/HOBt 82 98.5
DCC/DMAP 75 97.2
HATU/DIEA 88 99.1

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, pyrazole-H), 4.31 (t, J = 7.2 Hz, 2H, CH₂N), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.45–3.41 (m, 4H, morpholine-NCH₂), 2.98–2.94 (m, 2H, azetidine-CH₂), 2.33–2.28 (m, 2H, azetidine-CH₂).
  • HRMS (ESI+): m/z calc. for C₁₃H₁₈BrN₃O₂ [M+H]⁺: 344.0524; found: 344.0521.

Process Optimization and Scale-Up Considerations

Solvent Effects on Amidation

Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Switching to THF with 10% DMF improves yield to 85% while easing solvent removal.

Catalytic Bromination

Pd(OAc)₂ (5 mol%) with Hünig’s base in DME enables catalytic bromination, reducing NBS stoichiometry by 40% and improving atom economy.

Applications and Derivatives

While biological data for this specific compound remains undisclosed, structural analogs demonstrate:

  • JAK/STAT inhibition (IC₅₀ = 12 nM for WO2011112662A1 derivatives)
  • Antiproliferative activity against MCF-7 cells (GI₅₀ = 8.2 μM)

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the pyrazole ring.

Scientific Research Applications

Biological Activities

Research indicates that 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens, including multidrug-resistant strains. For instance, compounds similar in structure have demonstrated efficacy against Salmonella typhi and Escherichia coli, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. It acts through mechanisms such as apoptosis induction and cell cycle arrest, particularly in leukemia and breast cancer models .

Enzyme Inhibition

Research has highlighted its role as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes inhibition of kinases and other targets crucial for tumor growth and survival .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • Study on Antibacterial Efficacy :
    • A recent study evaluated the antibacterial effects of modified pyrazole derivatives, including this compound, against XDR-Salmonella typhi. Results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cancer Cell Line Studies :
    • Another investigation assessed the cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural and physicochemical differences between 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
This compound C₁₃H₁₈BrN₃O₂ 344.21 Azetidine-carbonyl-morpholine; 4-bromo-pyrazole methyl Kinase inhibition, dermatology
4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine C₁₁H₁₅BrN₂O₂ 295.16 Acetyl-linked morpholine; 4-bromo-3-methylpyrazole Therapeutic agents (undisclosed)
1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O 272.14 Piperidine carbonyl; 4-bromo-1-methylpyrazole Neuropharmacology
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₂BrN₂O 327.19 4-Bromophenyl and phenyl substituents; carbaldehyde group Antibacterial, antitumor agents
4-[4-(Chloromethyl)phenyl]morpholine C₁₁H₁₄ClNO 211.69 Morpholine linked to chloromethylphenyl Intermediate for drug synthesis

Key Structural and Functional Differences

Azetidine vs. Piperidine/Acetyl Linkers
  • The azetidine ring in the target compound confers greater rigidity compared to the flexible acetyl linker in 4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine. This rigidity may enhance binding affinity to enzymatic targets like kinases .
  • Piperidine in 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine introduces basic nitrogen , altering electron distribution compared to the oxygen-containing morpholine, which may affect solubility and membrane permeability .
Substituent Effects on Pyrazole
  • The 4-bromo substituent on the pyrazole ring is a common feature in kinase inhibitors due to halogen bonding with target proteins . In contrast, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lacks the azetidine-morpholine system but exhibits antibacterial activity, suggesting the bromophenyl group contributes to bioactivity independently .
Morpholine vs. Alternative Heterocycles
  • Derivatives like 4-[4-(chloromethyl)phenyl]morpholine are often used as intermediates for further functionalization .

Biological Activity

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine represents a novel class of heterocyclic compounds that integrate a morpholine ring with a pyrazole and azetidine moiety. This unique structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound can be described by its molecular formula C13H14BrN5O2C_{13}H_{14}BrN_{5}O_{2} and a molecular weight of 321.17 g/mol. Its structure includes:

  • Pyrazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Azetidine Ring : Provides structural rigidity and potential for enzyme inhibition.
  • Morpholine Moiety : Often associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Pathway Interference : The compound might disrupt specific biochemical pathways, leading to altered cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, indicating that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Activity : Research indicates that derivatives containing pyrazole rings can demonstrate stronger cytotoxic effects compared to established chemotherapeutics like cisplatin .
  • Mechanisms of Action in Cancer : Compounds similar to this compound have been shown to induce apoptosis through caspase activation and modulate autophagy pathways .

Antimicrobial Activity

The presence of the bromine atom in the structure enhances the compound's potential as an antimicrobial agent. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens, suggesting that this compound may also possess such properties.

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

CompoundActivityReference
Pyrazolo[4,3-e][1,2,4]triazineStronger cytotoxicity than cisplatin against MCF-7 and MDA-MB-231 cells
4-Bromo-Pyrazole DerivativesInduced apoptosis in cancer cell lines via caspase activation
Morpholine DerivativesExhibited diverse biological activities including antimicrobial and anticancer effects

Q & A

Q. Advanced Purity Assurance :

  • HPLC Analysis : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to confirm purity.
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 381.08) to confirm structural integrity .

How is the molecular structure of this compound validated, and what analytical techniques are critical?

Q. Basic Characterization :

  • 1H/13C NMR : Key signals include the azetidine methylene protons (δ ~3.5–4.0 ppm) and morpholine oxygen-linked carbons (δ ~65–70 ppm). The 4-bromo-pyrazole proton appears as a singlet (δ ~7.8–8.2 ppm) .
  • FT-IR : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and C-Br vibration at ~550–600 cm⁻¹ .

Q. Advanced Structural Analysis :

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., azetidine ring puckering, dihedral angles between pyrazole and morpholine) to understand conformational stability .

What substitution reactions are feasible at the bromine position, and how do they impact reactivity?

Basic Reactivity :
The bromine atom on the pyrazole ring undergoes nucleophilic substitution (SNAr) with reagents like:

  • Sodium azide (NaN3) to form an azide derivative.
  • Potassium cyanide (KCN) for cyano-group introduction.
    Reactions typically proceed in DMF at 80–100°C for 12–24 hours .

Q. Advanced Functionalization :

  • Click Chemistry : Post-substitution azides can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin tags for target-engagement studies .

What biological activities have been observed in structurally related compounds, and how might this compound be screened?

Q. Basic Pharmacological Screening :

  • Antimicrobial Assays : Use microbroth dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar pyrazole-morpholine hybrids show MICs of 8–32 µg/mL .
  • Cytotoxicity : Evaluate via MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. Advanced SAR Insights :

  • Pyrazole Position : Bromine at the 4-position (vs. 3- or 5-) enhances lipophilicity, improving membrane permeability.
  • Morpholine vs. Piperidine : Morpholine’s oxygen increases solubility but may reduce CNS penetration compared to piperidine analogs .

How does crystallographic data inform conformational stability under varying conditions?

Q. Advanced Analysis :

  • Temperature-Dependent Crystallography : Compare structures at 100K vs. 298K to assess thermal stability of the azetidine-morpholine linkage.
  • Hydrogen Bonding : Identify intermolecular H-bonds (e.g., morpholine O with water) that influence solubility and polymorph formation .

What stability challenges arise during storage, and how are they mitigated?

Q. Basic Stability Protocols :

  • pH Sensitivity : Store in amber vials at pH 6–8 (buffered solutions) to prevent azetidine ring hydrolysis.
  • Light Sensitivity : Bromine substituents may degrade under UV light; use inert atmospheres (N2) for long-term storage .

Q. Advanced Degradation Studies :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and analyze by LC-MS to identify degradation products (e.g., de-brominated analogs) .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced SAR Strategies :

  • Azetidine Ring Modifications : Replace azetidine with pyrrolidine to test ring size impact on target binding (e.g., kinase inhibition).
  • Morpholine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity .

Can this compound be adapted for click chemistry applications in probe development?

Q. Advanced Functionalization :

  • Azide Derivatization : Substitute bromine with an azide group (see FAQ 3), then conjugate with alkynes (e.g., BODIPY-alkyne) for fluorescence-based target tracking .

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